3-(4,6-Dichloro-1,3,5-triazin-2-yl)-1-phenyl-1h-indole
Overview
Description
3-(4,6-Dichloro-1,3,5-triazin-2-yl)-1-phenyl-1H-indole is a complex organic compound that combines the structural features of triazine and indole The triazine ring is known for its stability and versatility in chemical reactions, while the indole ring is a common structural motif in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,6-Dichloro-1,3,5-triazin-2-yl)-1-phenyl-1H-indole typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with an indole derivative. The reaction is usually carried out in the presence of a base, such as sodium carbonate, in a suitable solvent like dioxane or chloroform. The reaction conditions often require heating to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using similar reaction conditions but with optimized parameters to improve yield and purity. Microwave irradiation has been explored as a method to enhance reaction rates and yields, providing a more efficient and environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions
3-(4,6-Dichloro-1,3,5-triazin-2-yl)-1-phenyl-1H-indole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The indole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium carbonate, dioxane, or chloroform as solvents, and heating.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a triazine derivative with an amine substituent, while oxidation of the indole ring can produce various oxidized indole derivatives .
Scientific Research Applications
3-(4,6-Dichloro-1,3,5-triazin-2-yl)-1-phenyl-1H-indole has several scientific research applications:
Organic Electronics: The compound’s conjugated structure makes it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).
Pharmaceuticals: The indole ring is a common pharmacophore in many drugs, and the triazine ring can enhance the compound’s stability and bioavailability.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(4,6-Dichloro-1,3,5-triazin-2-yl)-1-phenyl-1H-indole depends on its specific application. In organic electronics, the compound’s conjugated structure allows it to participate in charge transport and light emission processes. In pharmaceuticals, the indole ring can interact with various biological targets, such as enzymes and receptors, while the triazine ring can enhance the compound’s stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
9-(4,6-Dichloro-1,3,5-triazin-2-yl)-9H-carbazole: Similar in structure but with a carbazole ring instead of an indole ring.
1-(4,6-Dichloro-1,3,5-triazin-2-yl)pyrene: Contains a pyrene ring, used as a multifunctional dye.
4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzoic acid: Contains a benzoic acid moiety, used for its antimicrobial properties.
Uniqueness
3-(4,6-Dichloro-1,3,5-triazin-2-yl)-1-phenyl-1H-indole is unique due to the combination of the triazine and indole rings, which imparts both stability and versatility in chemical reactions. This combination also allows for a wide range of applications in different fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(4,6-dichloro-1,3,5-triazin-2-yl)-1-phenylindole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N4/c18-16-20-15(21-17(19)22-16)13-10-23(11-6-2-1-3-7-11)14-9-5-4-8-12(13)14/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMJUCBBYYGHLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C4=NC(=NC(=N4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302159 | |
Record name | MLS000766143 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20302159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35252-64-3 | |
Record name | MLS000766143 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149050 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS000766143 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20302159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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